
3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid (C₁₀H₈N₂O₃, MW = 204.18) is a pyrazole derivative featuring a hydroxyl-substituted phenyl group at position 3 and a carboxylic acid group at position 5 of the pyrazole ring. Its structure combines aromatic and heterocyclic motifs, enabling diverse chemical reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the condensation of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(4-Oxophenyl)-1H-pyrazole-5-carboxylic acid.
Reduction: 3-(4-Hydroxyphenyl)-1H-pyrazole-5-methanol.
Substitution: 3-(4-Alkoxyphenyl)-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid, exhibit promising anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a study highlighted the compound's potential as a scaffold for developing novel tyrosine kinase inhibitors (TKIs), which are crucial in targeting specific pathways involved in cancer progression .
Anti-inflammatory Properties
The compound has shown anti-inflammatory effects in various models. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves modulating signaling pathways that lead to inflammation, making it a candidate for further drug development .
Agricultural Applications
Pesticidal Activity
this compound has been investigated for its pesticidal properties. Its structural features allow it to interact effectively with biological systems of pests, leading to potential applications in crop protection. Research has indicated that pyrazole derivatives can act as effective insecticides or fungicides, providing a sustainable alternative to conventional chemical pesticides .
Plant Growth Regulation
In addition to its pesticidal properties, this compound may also serve as a plant growth regulator. Studies suggest that certain pyrazole derivatives can enhance plant growth and yield by modulating hormonal pathways within plants, which could be beneficial for agricultural productivity .
Material Science
Synthesis of Metal-Organic Frameworks (MOFs)
The coordination properties of this compound make it an excellent candidate for synthesizing metal-organic frameworks (MOFs). These materials have applications in gas storage, separation processes, and catalysis due to their tunable porosity and surface area. The ability of pyrazole derivatives to form stable complexes with metal ions is particularly advantageous in developing new MOFs with specific functionalities .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cancer cells, leading to apoptosis . Additionally, it may inhibit key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrazole Derivatives
Substituted Phenyl Pyrazole Carboxylic Acids
The following compounds share the pyrazole-carboxylic acid core but differ in substituents on the phenyl ring or pyrazole positions:
Key Observations :
- Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound enhances hydrogen-bonding capacity, which may improve binding to fungal enzymes but reduces lipophilicity compared to methoxy-substituted analogs .
- Biological Activity : The target compound shows moderate antifungal activity (0.12% inhibition of Botryosphaeria dothidea), significantly lower than the commercial pyrazole-based fungicide Cabrio Top (pyraclostrobin) .
Pyrazole Derivatives with Extended Functional Groups
Key Observations :
- Hydrazide Derivatives : Compounds like are tailored for metal-organic frameworks (MOFs) due to their rigid adamantane backbone and hydrazide ligands .
Solubility and Stability
- The target compound’s carboxylic acid group confers water solubility at physiological pH, whereas halogenated analogs (e.g., ) are more lipophilic and prone to bioaccumulation .
- Methoxy and methyl substituents () improve thermal stability, making them suitable for high-temperature synthetic processes .
Antifungal Efficacy
While the target compound inhibits Botryosphaeria dothidea mycelial growth, its efficacy (0.12% inhibition) is dwarfed by Cabrio Top (pyraclostrobin), which leverages a trifluoromethyl group and strobilurin motif for enhanced activity .
Biological Activity
3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid, a compound with diverse biological activities, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The compound is characterized by a pyrazole ring substituted with a hydroxyl group and a carboxylic acid. Its structure allows for multiple interactions with biological targets, making it a versatile scaffold in drug design.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
- Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in cells, reducing damage caused by free radicals .
- Anti-inflammatory Effects : It has been reported to possess anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines and pathways .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have demonstrated its potential to inhibit tumor growth in various cancer cell lines. For instance, derivatives of pyrazole have shown significant cytotoxic effects against A549 lung cancer cells, with IC50 values indicating potent activity .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against both bacterial and fungal strains. It displayed promising results against Gram-positive bacteria and fungi, suggesting its potential as an antimicrobial agent .
- Antitubercular Activity : Some derivatives have been tested for their ability to inhibit Mycobacterium tuberculosis, showcasing the compound's relevance in treating infectious diseases .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
- Cytotoxicity Studies : In a study evaluating various pyrazole derivatives, this compound showed significant cytotoxicity against A549 cells with an IC50 value of approximately 49.85 μM .
- Mechanistic Insights : Research indicated that the compound induces apoptosis through the activation of caspases and modulation of cell signaling pathways related to inflammation and proliferation.
- Structure-Activity Relationship (SAR) : A detailed SAR analysis highlighted that modifications on the pyrazole ring significantly affect its biological activity. For example, substituting different groups on the aromatic ring can enhance or reduce its potency against specific targets .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid, and how can purity be ensured?
The compound can be synthesized via cyclocondensation of appropriate precursors. For example, analogous pyrazole-carboxylic acids are prepared by reacting ethyl acetoacetate with DMF-DMA and phenylhydrazine, followed by hydrolysis under basic conditions to yield the carboxylic acid derivative . Key steps include monitoring reaction progress via TLC and purification using recrystallization or column chromatography. Purity is validated by elemental analysis, HPLC, or melting point determination .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Spectroscopy : IR identifies functional groups (e.g., C=O stretch of carboxylic acid at ~1700 cm⁻¹). ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons of the 4-hydroxyphenyl group resonate at δ 6.5–7.5 ppm) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves molecular geometry and hydrogen-bonding networks. SHELX software is widely used for small-molecule refinement due to its robustness in handling high-resolution data .
Q. How can hydrogen-bonding interactions in the crystal lattice be systematically analyzed?
Hydrogen-bonding patterns are evaluated using graph set analysis, which categorizes interactions (e.g., D, R₂²(8) motifs) based on donor-acceptor distances and angles. Tools like Mercury or PLATON visualize these networks, while Etter’s rules predict stable packing motifs .
Advanced Research Questions
Q. How do computational methods like DFT enhance understanding of electronic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) predict molecular electrostatic potential (MEP), frontier orbitals (HOMO-LUMO gaps), and charge distribution. For example, the carboxylic acid group’s electron-withdrawing effect can be quantified, explaining reactivity in nucleophilic substitution or coordination chemistry . Software like Gaussian or Amsterdam Density Functional (ADF) is used for these simulations .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies may arise from differences in substituent positioning, stereochemistry, or assay conditions. Validate results by:
- Repeating synthesis with strict regiochemical control (e.g., protecting the hydroxyl group during reactions) .
- Cross-testing in standardized pharmacological assays (e.g., COX inhibition for anti-inflammatory activity) .
- Comparing crystallographic data (e.g., torsional angles of the pyrazole ring) to confirm structural consistency .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?
- Modify substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance binding to hydrophobic enzyme pockets.
- Bioisosteric replacement : Replace the hydroxyl group with a methoxy or sulfonamide group to improve metabolic stability .
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions with targets like kinases or GPCRs .
Q. Methodological Best Practices
- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to grow diffraction-quality crystals. Slow evaporation at 4°C is effective for pyrazole derivatives .
- Data Validation : Cross-reference spectroscopic data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) to detect synthetic errors .
- Handling data conflicts : Use Hirshfeld surface analysis to distinguish polymorphic forms that may alter biological activity .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-7-3-1-6(2-4-7)8-5-9(10(14)15)12-11-8/h1-5,13H,(H,11,12)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYDMJNTBGROTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093649-88-7 | |
Record name | 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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